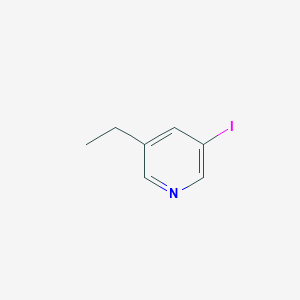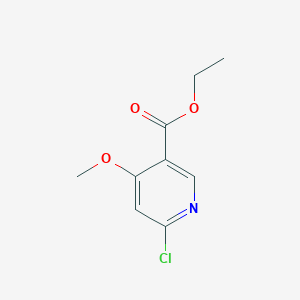
5-Bromo-4-chloro-8-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-8-methoxyquinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-8-methoxyquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-8-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-8-methoxyquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-8-methoxyquinoline
- 5-Bromo-8-methoxyquinazoline
- 4-Chloro-8-methoxyquinoline
Uniqueness
5-Bromo-4-chloro-8-methoxyquinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a therapeutic agent compared to similar compounds with only one halogen atom .
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-6-3-2-5(10)7-8(6)12-4-13-9(7)11/h2-4H,1H3 |
Clave InChI |
IDYBUOGEJCOBAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


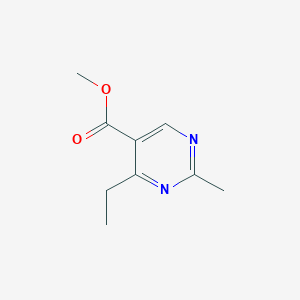
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)

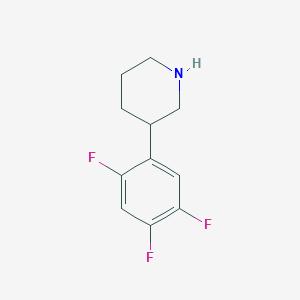
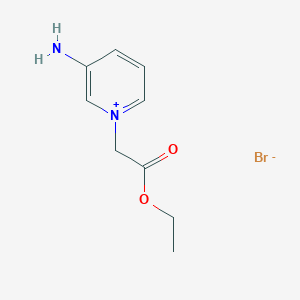
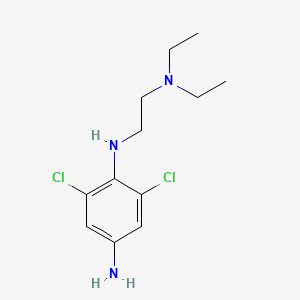

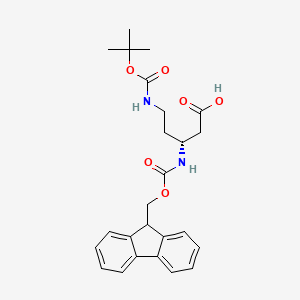
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)

